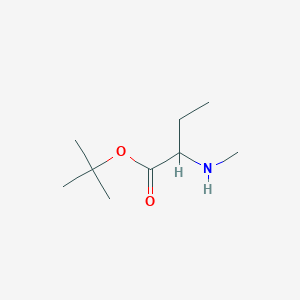![molecular formula C15H17N3O2 B2987319 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide CAS No. 941992-12-7](/img/structure/B2987319.png)
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide, also known as TPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPCA-1 belongs to the class of pyridazinone derivatives and has been shown to exhibit anti-inflammatory and anti-tumor activities.
Wirkmechanismus
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide exerts its effects by inhibiting the activity of the IKKβ kinase, which is responsible for activating NF-κB. By blocking this pathway, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide prevents the activation of genes involved in inflammation and cell survival, leading to reduced inflammation and increased cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-inflammatory and anti-tumor activities, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has also been shown to decrease the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide in lab experiments is its high potency and specificity for IKKβ kinase inhibition, making it a useful tool for studying the NF-κB pathway. However, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been found to be unstable in aqueous solutions, which may limit its use in certain experimental settings. Additionally, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to have some off-target effects, which may need to be taken into consideration when interpreting experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide. One area of interest is the development of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide analogs with improved stability and selectivity. Additionally, further studies are needed to fully understand the mechanisms underlying 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide's anti-inflammatory and anti-tumor activities. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide may also have potential applications in other diseases, such as neurodegenerative disorders and viral infections. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide involves the reaction between 2,4,5-trimethylphenylhydrazine and 2-bromoacetylpyridine, followed by cyclization and acetylation. The final product is obtained through purification and isolation processes, resulting in a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been extensively studied for its potential use in treating various diseases, including cancer and inflammatory disorders. It has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the immune response and cell survival. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been found to suppress the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and sepsis.
Eigenschaften
IUPAC Name |
2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-6-11(3)12(7-10(9)2)13-4-5-15(20)18(17-13)8-14(16)19/h4-7H,8H2,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKFNHUGAFRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2987236.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)

![2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2987243.png)

![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)
![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2987254.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)
